4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-1-5-15(6-2-13)21-11-12(9-17(21)22)10-20-25(23,24)16-7-3-14(19)4-8-16/h1-8,12,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEXXKAVLRMWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 4-fluorophenyl group , a pyrrolidinone moiety , and a benzenesulfonamide unit, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The compound acts primarily as an inhibitor of the menin-MLL interaction , which is crucial in various hematological malignancies, particularly certain types of leukemia. This inhibition disrupts oncogenic signaling pathways, making it a candidate for cancer treatment.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For example, studies have shown that this compound can reduce cell proliferation in leukemia cell lines by inducing apoptosis through the activation of caspase pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 12.5 | Induction of apoptosis |
| HL60 (Leukemia) | 15.0 | Caspase activation |
| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies have further supported the compound's potential therapeutic applications. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. The studies suggest that the compound may also modulate immune responses, enhancing anti-tumor immunity.
Case Study: Efficacy in Mouse Models
A study involving mice injected with K562 cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size after four weeks of treatment, compared to untreated controls .
Behavioral Studies
In addition to its anti-cancer properties, the compound has been investigated for its effects on neuroplasticity and behavior. Research indicates that it may enhance dopaminergic tone and normalize neuroplasticity in models of addiction and behavioral sensitization .
Table 2: Effects on Behavioral Sensitization
| Dosage (mg/kg) | Behavioral Outcome |
|---|---|
| 20 | Mild reduction in sensitization |
| 40 | Moderate reduction in sensitization |
| 60 | Significant attenuation of sensitization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzenesulfonamide Moieties
(a) 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide ()
- Structure: Lacks the pyrrolidinone-methyl group; instead, it has a methoxy substituent on the phenyl ring.
- Molecular Formula: C₁₃H₁₂FNO₃S (Molar Mass: 281.3 g/mol).
- Key Differences: Reduced molecular complexity and lower lipophilicity due to the absence of the fluorophenyl-pyrrolidinone moiety. Registered in databases like ZINC and NSC, suggesting broad pharmacological screening .
(b) 4-Fluoro-N-([3-(4-methoxyphenyl)-5-isoxazolyl]methyl)benzenesulfonamide ()
Pyrrolidinone/Piperazine-Based Analogues ()
Compounds such as N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) share structural motifs:
- Structure: Piperazine core with bis(4-fluorophenyl)methyl and sulfamoylamino groups.
- Molecular Formula : C₃₂H₃₁F₂N₅O₄S (Molar Mass : 635.7 g/mol).
- Key Differences : Higher molecular weight due to the piperazine ring and additional sulfamoyl group. Melting points range from 132–230°C, suggesting variability in crystallinity .
Pyrazolopyrimidine-Chromen Derivatives ()
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide:
Comparative Data Table
Pharmacological and Physicochemical Insights
- Lipophilicity: Fluorine atoms and aromatic rings in the target compound likely increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Metabolic Stability: The pyrrolidinone lactam may resist hydrolysis better than ester-containing compounds like FUB-AMB () .
- Target Selectivity: Benzenesulfonamides often inhibit carbonic anhydrases or kinases. The pyrrolidinone moiety could confer selectivity for enzymes preferring rigid, cyclic amides .
Q & A
Q. What are the primary methodologies for structural elucidation of 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?
Structural determination typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming connectivity and stereochemistry, particularly for fluorinated groups . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How is the compound synthesized, and what reaction conditions optimize yield?
Synthesis involves multi-step routes:
- Step 1: Coupling of 4-fluorobenzenesulfonyl chloride with a pyrrolidinone intermediate under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Reductive amination or nucleophilic substitution to introduce the methylene linker. Key parameters include temperature control (0–25°C), anhydrous solvents, and purification via column chromatography or recrystallization . Yield optimization may require Design of Experiments (DoE) to assess variables like catalyst loading and reaction time.
Q. What analytical techniques are used to assess purity and stability?
- HPLC: Quantifies purity (>95% required for pharmacological studies) and detects degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, with decomposition temperatures reported in structural studies .
- Solution Stability: Assessed via pH-dependent solubility studies in buffers (pH 1.2–7.4) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX. QSAR studies correlate substituent effects (e.g., fluorine position) with inhibitory activity . Free energy perturbation (FEP) calculations refine binding energy predictions, aiding in lead optimization .
Q. What strategies resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, ATP concentration in kinase assays). Orthogonal assays are recommended:
- In vitro: Enzyme inhibition (e.g., fluorescence-based) vs. cell-based viability (MTT assay).
- In silico: Cross-validate with docking results to confirm target engagement . Statistical analysis (e.g., ANOVA) identifies outliers, while meta-analyses of published data contextualize findings .
Q. How does fluorination impact the compound’s pharmacokinetic properties?
Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., via ChemAxon) predict improved lipophilicity, while in vitro assays measure plasma protein binding and hepatic microsomal stability. Comparative studies with non-fluorinated analogs show extended half-lives (t₁/₂) in rodent models .
Q. What crystallographic challenges arise during polymorph screening?
Polymorphs may form due to flexible pyrrolidinone and sulfonamide moieties. SHELXL’s twin refinement handles twinning in low-symmetry space groups (e.g., P2₁/c). Differential Scanning Calorimetry (DSC) identifies stable polymorphs, with lattice energy calculations (DMol³) guiding crystallization solvent selection .
Methodological Case Studies
Case Study: Resolving Synthetic Byproduct Formation
Issue: A 15% undesired byproduct forms during reductive amination.
Solution:
- LC-MS: Identifies the byproduct as an over-alkylated derivative.
- Optimization: Reducing stoichiometry of the amine component from 1.5 to 1.1 equivalents minimizes side reactions.
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
Case Study: Improving Solubility for In Vivo Studies
Issue: Poor aqueous solubility (<0.1 mg/mL at pH 7.4).
Solutions:
- Salt Formation: Co-crystallization with sodium or meglumine increases solubility 10-fold .
- Nanoformulation: Encapsulation in PLGA nanoparticles achieves sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
